Perfluorodecane-pinane
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Overview
Description
Perfluorodecane-pinane is a synthetic compound characterized by its unique structure, which includes a perfluorinated decane chain attached to a pinane moiety. This compound is known for its high thermal and chemical stability, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Perfluorodecane-pinane can be synthesized through a series of chemical reactions involving the fluorination of decane followed by its attachment to a pinane structure. The process typically involves the use of fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions to achieve the desired level of fluorination .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive fluorinating agents and ensure the safety and efficiency of the production .
Chemical Reactions Analysis
Types of Reactions
Perfluorodecane-pinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can be used to modify the fluorinated chain, although these reactions are less common due to the stability of the perfluorinated bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used, although the reaction conditions must be carefully controlled.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Modified perfluorinated chains with altered functional groups.
Substitution: Various substituted pinane derivatives depending on the reagents used.
Scientific Research Applications
Perfluorodecane-pinane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and unique properties.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of perfluorodecane-pinane involves its interaction with molecular targets through its perfluorinated chain and pinane moiety. The perfluorinated chain provides high stability and resistance to degradation, while the pinane moiety allows for specific interactions with target molecules. These interactions can influence various biochemical pathways, including oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Perfluorooctane: Another perfluorinated compound with a shorter carbon chain.
Perfluorononane: Similar structure but with one less carbon atom in the fluorinated chain.
Perfluorodecane: Lacks the pinane moiety, making it less versatile in certain applications.
Uniqueness
Perfluorodecane-pinane stands out due to its combination of a perfluorinated chain and a pinane moiety, providing a unique set of properties that make it suitable for a wide range of applications. Its high stability, resistance to degradation, and ability to interact with various molecular targets make it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C20H17F21 |
---|---|
Molecular Weight |
656.3 g/mol |
IUPAC Name |
2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-henicosafluoroundecyl)-6,6-dimethylbicyclo[3.1.1]heptane |
InChI |
InChI=1S/C20H17F21/c1-10(2)8-4-3-7(9(10)5-8)6-11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)17(33,34)18(35,36)19(37,38)20(39,40)41/h7-9H,3-6H2,1-2H3 |
InChI Key |
RBAYDHVUJAZKBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C1C2)CC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C |
Origin of Product |
United States |
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